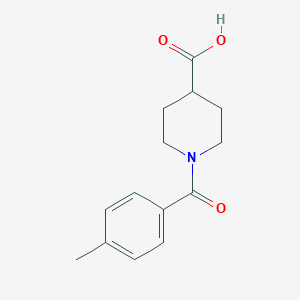

1-(4-Methylbenzoyl)piperidine-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 1-(4-methylbenzoyl)piperidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, establishing its identity as 1-(4-methylbenzoyl)-4-piperidinecarboxylic acid. The compound bears the molecular formula C14H17NO3 with a molecular weight of 247.29 grams per mole, representing a substituted piperidine derivative where the nitrogen atom is acylated with a 4-methylbenzoyl group. The Chemical Abstracts Service registry number 401581-34-8 provides unambiguous identification within chemical databases, while the MDL number MFCD03015384 serves as an additional unique identifier for this specific molecular entity.

The systematic classification places this compound within the broader category of piperidine derivatives, specifically as an N-acylated piperidine carboxylic acid. The compound exhibits characteristics of both aromatic carboxylic acids, due to the presence of the methylbenzoyl moiety, and aliphatic carboxylic acids, represented by the carboxyl group attached to the piperidine ring at the 4-position. This dual classification reflects the compound's hybrid nature, combining aromatic and saturated heterocyclic structural elements in a single molecular framework.

The International Union of Pure and Applied Chemistry naming convention emphasizes the primary structural features through systematic positioning notation. The "1-(4-methylbenzoyl)" designation indicates the substitution pattern at the nitrogen atom of the piperidine ring, while "piperidine-4-carboxylic acid" specifies both the core heterocyclic structure and the position of the carboxyl functional group. This nomenclature system provides unambiguous identification and facilitates systematic comparison with structurally related compounds within the same chemical class.

Molecular Architecture: Functional Group Analysis

The molecular architecture of this compound encompasses three distinct structural domains that collectively define its chemical identity and properties. The central piperidine ring adopts a six-membered saturated heterocyclic conformation, providing the structural foundation for substitution at both the nitrogen atom and the carbon at position 4. This heterocyclic core maintains a chair conformation characteristic of piperidine derivatives, as evidenced by similar compounds in crystallographic studies.

The 4-methylbenzoyl substituent represents a significant aromatic component of the molecular structure, consisting of a benzene ring bearing a methyl group at the para position relative to the carbonyl carbon. The carbonyl group serves as the linking element between the aromatic benzene ring and the piperidine nitrogen, creating an amide functional group that influences both the molecular geometry and electronic properties. The presence of the methyl substituent on the benzene ring introduces additional steric and electronic effects that distinguish this compound from unsubstituted benzoyl derivatives.

The carboxylic acid functional group positioned at carbon 4 of the piperidine ring constitutes the third major structural feature. This functionality provides acidic character to the molecule and serves as a potential site for chemical derivatization through esterification or amidation reactions. The spatial arrangement of the carboxyl group relative to the N-acyl substituent creates a molecular geometry that may influence intermolecular interactions and crystalline packing arrangements.

| Structural Component | Functional Group | Position | Chemical Characteristics |

|---|---|---|---|

| Piperidine Core | Saturated heterocycle | Central scaffold | Six-membered ring, chair conformation |

| Methylbenzoyl | Aromatic amide | N-1 position | para-Methylated benzene ring |

| Carboxyl Group | Carboxylic acid | C-4 position | Acidic functionality, hydrogen bonding |

The Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O encodes the complete molecular connectivity, confirming the structural assignment and enabling computational analysis. The International Chemical Identifier code provides additional verification of the molecular structure through its systematic encoding of atomic connectivity and stereochemical information.

Crystallographic Studies and Conformational Isomerism

Crystallographic investigations of piperidine carboxylic acid derivatives provide essential insights into the solid-state conformations and intermolecular interactions characteristic of this compound class. While specific crystal structure data for this compound remains limited in the available literature, related compounds within the same structural family demonstrate consistent conformational preferences and packing arrangements. The piperidine ring consistently adopts a chair conformation in the solid state, with the carboxyl and N-acyl substituents occupying axial or equatorial positions depending on steric and electronic factors.

Comparative analysis of crystallographic data from structurally related compounds reveals that piperidine derivatives typically crystallize in various space groups, with monoclinic and triclinic systems being commonly observed. The asymmetric unit frequently contains one molecule, and the compounds often crystallize as racemic mixtures when chiral centers are present. Intermolecular hydrogen bonding plays a crucial role in crystal packing, particularly involving the carboxylic acid functional group as both hydrogen bond donor and acceptor.

The conformational flexibility of the this compound molecule arises primarily from rotation around the C-N bond connecting the piperidine nitrogen to the carbonyl carbon of the benzoyl group. Torsion angles in related structures indicate preferred conformations that minimize steric interactions while maximizing favorable electronic effects. The methyl substituent on the benzene ring introduces additional conformational considerations, potentially influencing the preferred orientation of the aromatic system relative to the piperidine ring.

Temperature-dependent studies of similar compounds suggest that conformational dynamics in solution may differ significantly from solid-state arrangements. The carboxylic acid functionality provides multiple hydrogen bonding opportunities that stabilize specific conformations in crystalline environments. These intermolecular interactions create supramolecular architectures that influence the overall crystal stability and physical properties of the compound.

| Crystallographic Parameter | Typical Range | Structural Implications |

|---|---|---|

| Space Group | Monoclinic/Triclinic | Molecular packing symmetry |

| Piperidine Conformation | Chair | Minimum energy configuration |

| Torsion Angles | 150-160° | N-C bond rotation preferences |

| Hydrogen Bond Distances | 2.4-2.8 Å | Intermolecular interactions |

Comparative Structural Analysis with Piperidine Carboxylate Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the piperidine carboxylate derivative family. The parent compound 1-benzoylpiperidine-4-carboxylic acid shares the fundamental structural framework but lacks the methyl substituent on the aromatic ring. This structural difference introduces distinct electronic and steric effects that influence both chemical reactivity and physical properties. The molecular weight difference of 14 atomic mass units corresponds to the additional methyl group, while maintaining the same basic connectivity pattern.

Positional isomers within the methylbenzoyl series demonstrate the impact of substituent placement on molecular properties. The 1-(2-methylbenzoyl)piperidine-4-carboxylic acid isomer, with Chemical Abstracts Service number 401581-31-5, exhibits similar molecular weight and formula but different spatial arrangement of the methyl group. This positional variation affects steric interactions with the piperidine ring and may influence conformational preferences and intermolecular packing arrangements. The ortho-positioned methyl group in the 2-methylbenzoyl derivative creates different steric constraints compared to the para-positioned methyl in the 4-methylbenzoyl compound.

Substitution pattern analysis across the benzoyl series reveals systematic structure-property relationships. The 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid derivative introduces an electron-donating methoxy group that alters the electronic properties of the aromatic system. The molecular weight increases to 263.29 grams per mole due to the additional oxygen atom, while the electron-donating character of the methoxy group contrasts with the electron-donating but less polar nature of the methyl substituent. These electronic differences influence both chemical reactivity and intermolecular interactions.

Halogenated derivatives within the same structural class provide additional comparative insights. The 1-(4-fluorobenzoyl)piperidine-4-carboxylic acid and 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid compounds introduce electron-withdrawing halogen substituents that create distinctly different electronic environments compared to the methyl-substituted derivative. These substitution effects influence the basicity of the piperidine nitrogen, the acidity of the carboxyl group, and the overall molecular polarity.

| Compound | Substituent | Molecular Weight | Electronic Effect | Steric Impact |

|---|---|---|---|---|

| This compound | 4-Methyl | 247.29 g/mol | Electron donating | Minimal |

| 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid | 2-Methyl | 247.29 g/mol | Electron donating | Significant |

| 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | 4-Methoxy | 263.29 g/mol | Electron donating | Moderate |

| 1-Benzoylpiperidine-4-carboxylic acid | Unsubstituted | 233.27 g/mol | Neutral | None |

Properties

IUPAC Name |

1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJOPHCIJQZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354647 | |

| Record name | 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401581-34-8 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(4-methylbenzoyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401581-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid typically involves the acylation of piperidine derivatives. One common method is the Friedel-Crafts acylation, where piperidine is reacted with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including 1-(4-methylbenzoyl)piperidine-4-carboxylic acid, as antiviral agents. Specifically, compounds in this class have been investigated for their inhibitory effects against various viruses, including coronaviruses. A notable study demonstrated that certain 1,4,4-trisubstituted piperidines exhibited inhibition of the main protease (M pro) of SARS-CoV-2, suggesting that modifications to the piperidine structure can yield effective antiviral agents .

1.2 Pain Management

Piperidine derivatives have also been explored for their analgesic properties. Research indicates that compounds with similar structural motifs can modulate pain pathways, potentially serving as alternatives to traditional analgesics. For instance, studies involving animal models have shown that certain piperidine derivatives can reduce pain responses effectively at low doses .

Synthetic Applications

2.1 Synthesis of Complex Molecules

The unique structure of this compound makes it an excellent intermediate in the synthesis of more complex molecules. The compound can be utilized in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of diverse chemical libraries . This method has been particularly useful in generating compounds for screening in drug discovery programs.

2.2 Chemical Libraries for Drug Discovery

The ability to modify the piperidine core facilitates the creation of extensive chemical libraries that can be screened for various biological activities. The Ugi reaction and other MCR strategies enable researchers to explore structure-activity relationships (SAR) efficiently, identifying promising candidates for further development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The core scaffold of piperidine-4-carboxylic acid serves as a versatile platform for derivatization. Key structural analogs differ primarily in the substituent at the 1-position of the piperidine ring, influencing electronic, steric, and solubility profiles:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., sulfamoyl, nitro) enhance hydrogen-bonding capacity and enzyme inhibitory activity but may reduce metabolic stability. The methyl group in the target compound provides mild electron-donating effects, favoring lipophilicity .

- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides. For example, the hydrochloride salt in improves solubility compared to the free acid .

- Steric Hindrance : Bulky substituents (e.g., benzodioxin sulfonyl) may limit binding to target proteins, whereas smaller groups (e.g., methyl) offer flexibility .

Biological Activity

1-(4-Methylbenzoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on a variety of research studies and findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative with the molecular formula . The structure features a piperidine ring substituted with a 4-methylbenzoyl group and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activity Overview

The compound exhibits significant biological activity across various domains, including:

- Antiviral Activity : Research indicates that this compound has shown promise as an antiviral agent. In particular, studies have focused on its effectiveness against coronaviruses, including SARS-CoV-2. The compound acts as an inhibitor of the main protease (Mpro), which is crucial for viral replication .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it demonstrated significant activity against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3), with IC50 values ranging from 19.9 to 75.3 µM . These results suggest potential applications in cancer therapy.

- Mechanisms of Action : The biological mechanisms through which this compound exerts its effects include competitive inhibition of key enzymes involved in viral replication and cancer cell proliferation. Molecular docking studies have revealed that the compound binds effectively to the active sites of these enzymes, enhancing its inhibitory potential .

Antiviral Activity Against Coronaviruses

A study published in August 2022 highlighted the antiviral properties of various piperidine derivatives, including this compound. It was found to inhibit the nsp5 main protease of coronaviruses, demonstrating moderate inhibitory activity but significant potential for optimization .

Anticancer Activity

In another investigation focusing on the anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that it could effectively inhibit cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | 31.5 |

| OVCAR-3 | 43.9 |

These findings underscore the compound's potential as a dual-action agent against both viral infections and cancer.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Optimization Studies : Enhancing the potency and selectivity of the compound through structural modifications.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Further elucidating the mechanisms by which this compound exerts its antiviral and anticancer effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid, and what coupling agents are typically employed?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling. A common procedure involves dissolving 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (or analogous intermediates) in anhydrous acetonitrile with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. After stirring, the reaction mixture is purified via sequential washes (water, NaHCO₃, citric acid) and recrystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on piperidine ring protons (δ 1.5–3.5 ppm) and aromatic signals (δ 7.4–8.1 ppm) for substituent analysis. Carboxylic acid protons may appear as broad singlets near δ 13 ppm .

- IR Spectroscopy : Key peaks include C=O stretches (~1680–1730 cm⁻¹ for benzoyl and carboxylic acid groups) and N-H stretches (~3250–3350 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ ion at m/z 312–313) .

Q. How does the molecular structure of this compound influence its reactivity and potential pharmacological applications?

- Methodological Answer : The 4-methylbenzoyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxylic acid moiety allows salt formation for solubility optimization. Piperidine rings are common in bioactive molecules, suggesting interactions with G-protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrases .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis?

- Methodological Answer :

- Reagent Ratios : Use a 1:1:1 molar ratio of substrate, EDCI, and HOBt to minimize side reactions .

- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization in ethanol to remove unreacted amines or coupling agents .

- Purity Validation : Confirm ≥95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Decoupling Experiments : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .

- Isotopic Labeling : Introduce ¹³C labels at the carboxylic acid position to track coupling efficiency via isotopic splitting in NMR .

Q. How can in silico modeling predict the biological targets of this compound, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI). Focus on hydrogen bonding with active-site zinc ions and hydrophobic interactions with the 4-methylbenzoyl group .

- Validation : Follow docking predictions with in vitro enzyme inhibition assays (e.g., stopped-flow CO₂ hydration assay for carbonic anhydrase activity) .

Q. What role do theoretical frameworks play in designing experiments for this compound's mechanism of action?

- Methodological Answer : Link hypotheses to established theories, such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.